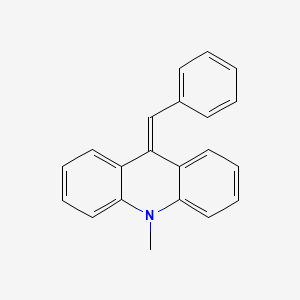
Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzylidene-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family It is characterized by its unique structure, which includes a benzylidene group attached to a dihydroacridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-10-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with benzylidene compounds. One common method involves the use of 10-methylacridinium iodide as a starting material. This compound is reacted with sodium methoxide in methanol or sodium ethoxide in ethanol to yield the desired product . The reaction is usually carried out at room temperature until a colorless solution is formed.
Industrial Production Methods: While specific industrial production methods for 9-Benzylidene-10-methyl-9,10-dihydroacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form using reducing agents like sodium borohydride.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Acridine derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Benzylidene-10-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
10-Methyl-9,10-dihydroacridine: Shares a similar core structure but lacks the benzylidene group.
9,10-Dihydroacridine: A simpler derivative without the methyl and benzylidene substitutions.
Uniqueness: 9-Benzylidene-10-methyl-9,10-dihydroacridine stands out due to its unique combination of a benzylidene group and a dihydroacridine core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
19656-33-8 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
9-benzylidene-10-methylacridine |
InChI |
InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |
Clave InChI |
QTFYEQJQLKVJRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
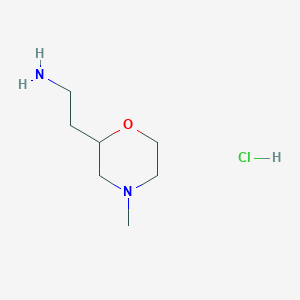
![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
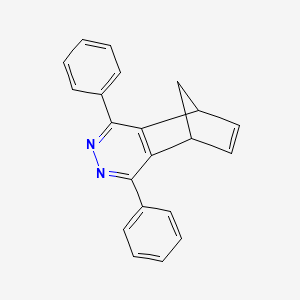
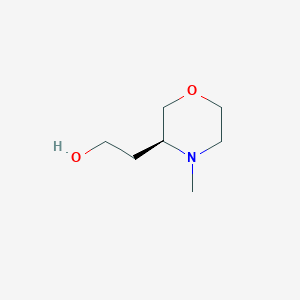
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
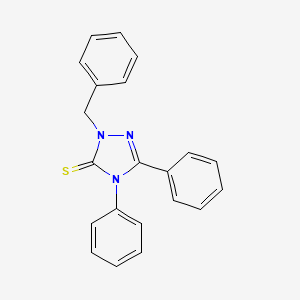
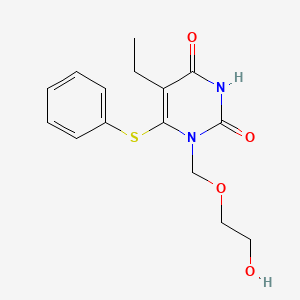
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)


